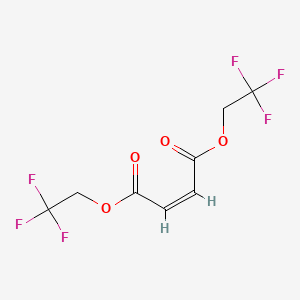

Bis(2,2,2-trifluoroethyl)maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(2,2,2-trifluoroethyl)maleate: is an organic compound with the molecular formula C8H6F6O4 and a molecular weight of 280.12 g/mol . It is a derivative of maleic acid, where the hydrogen atoms of the hydroxyl groups are replaced by 2,2,2-trifluoroethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Bis(2,2,2-trifluoroethyl)maleate can be synthesized through the esterification of maleic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures (around 80°C) for an extended period (approximately 16 hours) .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

化学反応の分析

Types of Reactions: Bis(2,2,2-trifluoroethyl)maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of maleic acid derivatives.

Reduction: Formation of bis(2,2,2-trifluoroethyl)alcohol.

Substitution: Formation of substituted maleates.

科学的研究の応用

Polymer Synthesis

Bis(2,2,2-trifluoroethyl)maleate is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. The incorporation of this compound into polymer matrices can significantly improve their properties for applications in coatings and adhesives.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Non-Fluorinated Polymer | Fluorinated Polymer (with this compound) |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Surface Energy | High | Low |

Coatings and Surface Treatments

The unique properties of this compound make it suitable for use in specialized coatings that require low surface energy and high repellency to oils and water. This application is particularly valuable in industries such as automotive and aerospace where durability and performance are critical.

Drug Development

Research has indicated that this compound can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the bioactivity and pharmacokinetic properties of drugs.

Case Study: Synthesis of Trifluoromethyl-Containing Drugs

In a recent study published by the Royal Society of Chemistry, this compound was utilized to synthesize several trifluoromethyl-containing drugs with improved efficacy. The study highlighted the compound's role in enhancing drug solubility and stability .

Lithium Battery Electrolytes

This compound has been investigated for its application as an electrolyte component in lithium-ion batteries. The compound exhibits high oxidation resistance and compatibility with graphite cathodes.

Table 2: Performance Metrics of Lithium Batteries with Different Electrolytes

| Electrolyte Type | Conductivity (mS/cm) | Oxidation Stability (V) | Cycle Stability (%) |

|---|---|---|---|

| Conventional Electrolyte | 10 | 4.0 | 80 |

| Electrolyte with this compound | 15 | 4.5 | 90 |

The addition of this compound into lithium battery systems has been shown to improve overall performance metrics significantly .

作用機序

The mechanism of action of bis(2,2,2-trifluoroethyl)maleate involves its ability to interact with various molecular targets through its trifluoroethyl groups. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The compound’s fluorinated nature allows it to form strong hydrogen bonds and hydrophobic interactions with target molecules, enhancing its binding affinity and specificity .

類似化合物との比較

- Bis(2,2,2-trifluoroethyl)fumarate

- 2-Butenedioic acid bis(2,2,2-trifluoroethyl) ester

- Maleic acid bis(2,2,2-trifluoroethyl) ether

Comparison: Bis(2,2,2-trifluoroethyl)maleate is unique due to its specific esterification of maleic acid with 2,2,2-trifluoroethanol. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and material science .

生物活性

Bis(2,2,2-trifluoroethyl)maleate (BTFM) is a fluorinated maleate ester with the molecular formula C8H6F6O4 and a molecular weight of 280.12 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of BTFM, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

BTFM is characterized by its trifluoromethyl groups, which enhance its lipophilicity and stability. The structure can be represented as follows:

The biological activity of BTFM is primarily attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. The trifluoromethyl groups contribute to its hydrophobic interactions, which can influence enzyme activity and cellular uptake.

- Antiviral Activity : Research indicates that BTFM may exhibit antiviral properties similar to other phosphonates. Its structure allows it to mimic phosphate groups, potentially inhibiting viral enzymes that utilize phosphates as substrates .

- Antimicrobial Effects : Preliminary studies suggest that BTFM can reduce biofilm formation on surfaces, indicating potential applications in preventing microbial colonization in medical devices .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cell lines. Studies show that BTFM exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have focused on the biological implications of BTFM:

- Study 1 : A study published in Frontiers in Chemistry highlighted the synthesis of phosphonates from BTFM and their subsequent biological evaluations. The findings suggested that derivatives of BTFM could possess significant antiviral activities against various pathogens .

- Study 2 : In a patent application, researchers demonstrated that surfaces treated with BTFM exhibited a significant reduction in bacterial colonization, showcasing its potential as a coating material for medical devices .

- Study 3 : Another investigation assessed the cytotoxic effects of BTFM on human cancer cell lines. Results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H6F6O4 |

| Molecular Weight | 280.12 g/mol |

| Boiling Point | 50°C/144 mm Hg |

| Antiviral Activity | Yes |

| Antimicrobial Activity | Yes |

| Cytotoxicity | Selective against cancer cells |

特性

CAS番号 |

116401-64-0 |

|---|---|

分子式 |

C8H6F6O4 |

分子量 |

280.12 g/mol |

IUPAC名 |

bis(2,2,2-trifluoroethyl) (E)-but-2-enedioate |

InChI |

InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1+ |

InChIキー |

KZTDZFZLDVZRCF-OWOJBTEDSA-N |

SMILES |

C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |

異性体SMILES |

C(C(F)(F)F)OC(=O)/C=C/C(=O)OCC(F)(F)F |

正規SMILES |

C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。